molecular formula C9H8BrClO2 B6317851 4-Bromo-2,6-dimethylphenyl chloroformate CAS No. 203175-69-3

4-Bromo-2,6-dimethylphenyl chloroformate

Cat. No.: B6317851
CAS No.: 203175-69-3
M. Wt: 263.51 g/mol
InChI Key: SGLZHKPOXRCTPJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethylphenyl chloroformate (CAS: 203175-69-3) is an aromatic chloroformate derivative with the molecular formula C₉H₈BrClO₂ and a molar mass of 263.52 g/mol . Structurally, it features a bromine atom and two methyl groups on the benzene ring, which confer steric bulk and electronic effects. These substituents influence its reactivity, stability, and applications compared to simpler aliphatic or unsubstituted aromatic chloroformates.

The compound is primarily used in synthetic chemistry, such as in the preparation of 5,15-bis(4-bromo-2,6-dimethylphenyl)porphyrin, a key intermediate in nanomaterial research . Its synthesis involves halogenated benzaldehyde precursors and BF₃·OEt₂ catalysis in chloroform, followed by oxidation with 2,3-dicyano-5,6-dichlorobenzoquinone .

Properties

IUPAC Name

(4-bromo-2,6-dimethylphenyl) carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLZHKPOXRCTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)Cl)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,6-dimethylphenyl chloroformate can be synthesized through the reaction of 4-bromo-2,6-dimethylphenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of phosgene.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale handling of phosgene, which is a highly toxic and reactive gas. The process requires stringent safety measures and specialized equipment to ensure the safe and efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 4-Bromo-2,6-dimethylphenyl chloroformate can undergo nucleophilic substitution reactions where the chloroformate group is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-bromo-2,6-dimethylphenol and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are often used to maintain the anhydrous conditions required for the reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can be carbamates, carbonates, or thiocarbonates.

    Hydrolysis Product: 4-Bromo-2,6-dimethylphenol.

Scientific Research Applications

Chemistry: 4-Bromo-2,6-dimethylphenyl chloroformate is used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates. It is also used in the synthesis of various pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used to modify proteins and peptides by introducing carbamate or carbonate groups. This modification can alter the biological activity and stability of the proteins.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-dimethylphenyl chloroformate involves the formation of a reactive intermediate, which can then react with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the substitution product.

Comparison with Similar Compounds

Comparison with Similar Chloroformate Compounds

Structural and Physicochemical Properties

The table below compares 4-bromo-2,6-dimethylphenyl chloroformate with representative aliphatic and aromatic chloroformates:

Property This compound Ethyl Chloroformate Phenyl Chloroformate Benzyl Chloroformate
Molecular Formula C₉H₈BrClO₂ C₃H₅ClO₂ C₇H₅ClO₂ C₈H₇ClO₂
Molar Mass (g/mol) 263.52 108.5 156.57 170.59
Boiling Point Not reported 95°C ~200°C (estimated) ~230°C (estimated)
Density Not reported 1.14 g/cm³ ~1.3 g/cm³ (estimated) ~1.2 g/cm³ (estimated)
Hydrolysis Rate Slow (aromatic substitution) Rapid Moderate Moderate

Key Observations :

  • Stability : The bromine and methyl groups in This compound slow hydrolysis compared to aliphatic derivatives like ethyl chloroformate , which degrades rapidly in water . This stability is advantageous in organic synthesis requiring controlled reactivity.
  • Solubility: Like other aromatic chloroformates, it is highly soluble in nonpolar solvents (e.g., chloroform, toluene) but less so in polar solvents.
Industrial and Research Utility
  • Ethyl Chloroformate : Broad applications in pharmaceuticals, agrochemicals, and battery electrolytes .
  • Benzyl Chloroformate : Used in peptide synthesis (Cbz protecting group) .
  • This compound: Niche use in nanomagnet synthesis due to its rigid, halogenated structure .

Biological Activity

4-Bromo-2,6-dimethylphenyl chloroformate is a chemical compound primarily used as a reagent in organic synthesis, particularly in the preparation of carbamates and carbonates. Its unique structure, featuring both bromine and methyl groups, affects its biological activity and reactivity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

The compound is synthesized through the reaction of 4-bromo-2,6-dimethylphenol with phosgene under anhydrous conditions. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack from various substrates such as amines and alcohols.

The mechanism of action involves the formation of a reactive intermediate that can interact with nucleophiles. This process typically leads to the formation of carbamates or carbonates, which can modify proteins and peptides, thereby altering their biological activity and stability.

Biological Applications

1. Protein Modification:
this compound is utilized in biological research for modifying proteins. The introduction of carbamate or carbonate groups can enhance protein stability and alter functional properties.

2. Pharmaceutical Synthesis:
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it has been reported in the synthesis of antiepileptic drugs like pynegabine, where it plays a crucial role in forming active pharmaceutical ingredients .

Case Studies

Case Study 1: Antiepileptic Drug Synthesis
In a study focused on the synthesis of pynegabine, researchers employed this compound to facilitate key steps in its production. The compound was integral in modifying aniline derivatives to enhance their efficacy against KCNQ2 channels, demonstrating improved potency compared to existing treatments .

Case Study 2: Cancer Research
Research has indicated that derivatives synthesized using this compound exhibit significant cytotoxic activity against various cancer cell lines. A comparative study showed that compounds modified with this chloroformate displayed enhanced interaction with tubulin, leading to effective inhibition of cell proliferation .

Comparison with Related Compounds

To understand its unique biological activity, it is essential to compare this compound with similar compounds:

Compound NameStructure FeaturesBiological Activity
Phenyl chloroformate Lacks bromine and methyl substituentsLess reactive; limited applications
4-Bromo-phenyl chloroformate Similar structure but fewer substituentsDifferent reactivity
2,6-Dimethylphenyl chloroformate Lacks bromineAffects reactivity and applications

The presence of both bromine and methyl groups in this compound enhances its steric hindrance and electronic properties, making it particularly suitable for specific synthetic applications.

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